
Tuliposide B
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Overview
Description
Tuliposide B is a fatty acid derivative and an O-acyl carbohydrate.
Scientific Research Applications
Antibacterial Properties
Tuliposide B has been identified as possessing strong antibacterial activity. Research indicates that it exhibits effectiveness against a variety of bacterial strains, making it a candidate for developing new antimicrobial agents. The structure-activity relationship studies have shown that specific modifications to this compound can enhance its antibacterial properties. For instance, 6-tuliposide B was synthesized and tested against multiple bacterial strains, revealing that its action mechanism may involve targeting bacterial MurA, a crucial enzyme in bacterial cell wall synthesis .
Table 1: Antibacterial Activity of this compound Derivatives
Compound | Activity Against Bacteria | Mechanism of Action |
---|---|---|
6-Tuliposide B | Strong | Inhibition of MurA |
Tulipalin B | Moderate | Similar to this compound |
Modified Derivatives | Varies (enhanced) | Target-specific |
Enzymatic Conversion and Metabolism
The metabolism of this compound involves specific enzymes that convert it into other bioactive compounds. The identification of the this compound-converting enzyme (TCEB) has been pivotal in understanding its biochemical pathways. TCEB catalyzes the conversion of this compound into tulipalin B, which also possesses antimicrobial properties. This enzymatic activity is predominantly localized in tulip pollen, suggesting a specialized role in plant defense during reproductive stages .
Table 2: Enzymatic Activity in Different Tulip Tissues
Tissue | Specific Activity (units mg⁻¹ protein) | Ratio (A/B) |
---|---|---|
Bulb | 30 ± 3.2 | 10 |
Petal | 7.0 ± 0.46 | 10 |
Pistil | 1.6 ± 0.032 | 4.1 |
Leaf | 0.62 ± 0.019 | 0.71 |
Industrial Applications
The potential industrial applications of this compound are being explored, particularly in the development of environmentally friendly antimicrobial agents for agriculture and food preservation. Given its natural origin and efficacy against pathogens, this compound could serve as a biopesticide or preservative, reducing reliance on synthetic chemicals .
Case Studies
- Microbial Inhibition : A study demonstrated that extracts containing this compound effectively inhibited the growth of sulfate-reducing bacteria, which are known to cause corrosion in pipelines. This finding suggests that this compound could be utilized in bio-corrosion prevention strategies within industrial settings .
- Plant Defense Mechanisms : Research has shown that tulips produce this compound as part of their defense strategy against bacterial infections during pollination. The increased production of this compound upon stress conditions highlights its role in plant immunity .
Properties
CAS No. |
19870-33-8 |
---|---|
Molecular Formula |
C11H18O9 |
Molecular Weight |
294.25 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4-dihydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C11H18O9/c1-4(5(14)2-12)10(18)20-11-9(17)8(16)7(15)6(3-13)19-11/h5-9,11-17H,1-3H2/t5?,6-,7-,8+,9-,11+/m1/s1 |
InChI Key |
KVRQQFBSAHPTAB-FUYPYFFWSA-N |
SMILES |
C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Isomeric SMILES |
C=C(C(CO)O)C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
C=C(C(CO)O)C(=O)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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